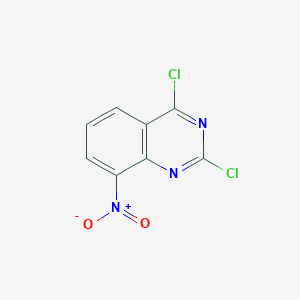

2,4-Dichloro-8-nitroquinazoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-8-nitroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZHSDKNMNJKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of 2,4 Dichloro 8 Nitroquinazoline

Nucleophilic Aromatic Substitution Reactions on the Dichloroquinazoline Moiety

The 2,4-dichloro-8-nitroquinazoline core is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the nitrogen atoms in the pyrimidine (B1678525) ring, the chloro substituents, and the nitro group. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position. This regioselectivity is well-documented and is attributed to the increased electrophilicity and stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. nih.govjst.go.jp Theoretical studies using Density Functional Theory (DFT) have confirmed that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack. nih.gov

Amination Reactions and the Formation of Substituted Quinazolinamines

The reaction of this compound with a wide array of amine nucleophiles is a cornerstone of its chemistry, providing a reliable route to various substituted quinazolinamines. The substitution occurs selectively at the C4 position, leaving the C2-chloro substituent intact for subsequent modifications. This allows for the sequential introduction of different amino groups.

A broad range of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, have been successfully employed in these SNAr reactions. nih.gov The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in solvents like tetrahydrofuran (B95107) (THF), ethanol, or acetonitrile (B52724), frequently in the presence of a base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (iPr₂NEt) to neutralize the liberated HCl. nih.gov For instance, reacting 2,4-dichloro-7-nitroquinazoline (B58027) with various amines in THF at temperatures ranging from 0°C to room temperature selectively yields the corresponding 2-chloro-N-alkyl-7-nitroquinazolin-4-amines. msu.edu Further reaction of these mono-substituted products with a different primary amine can lead to the formation of N²,N⁴-disubstituted quinazoline-2,4-diamine (B158780) derivatives.

Table 1: Representative Amination Reactions on 2,4-Dichloroquinazoline (B46505) Scaffolds

| Nucleophile Type | Reagent Example | Base | Solvent | Temperature | Product Type |

| Aliphatic Amines | Primary/Secondary Alkylamines | Et₃N | THF | Room Temp. | 2-Chloro-4-(alkylamino)quinazoline |

| Benzylamines | Benzylamine | NaOAc | THF/H₂O | Room Temp. | 2-Chloro-4-(benzylamino)quinazoline |

| Anilines | Substituted Anilines | iPr₂NEt | Ethanol | ~80 °C | 2-Chloro-4-(arylamino)quinazoline |

This table is a generalized representation based on reactions with 2,4-dichloroquinazoline precursors. nih.gov

Reactions with Oxygen and Sulfur Nucleophiles for Ethers and Thioethers

Following the established reactivity pattern, this compound can also react with oxygen and sulfur nucleophiles. Thiolate anions, derived from thiols, are excellent nucleophiles and readily displace the C4-chloride to form 4-thioether derivatives. beilstein-journals.orggoogle.com Given the high nucleophilicity of sulfur, these reactions are generally efficient. beilstein-journals.org The synthesis of quinazoline (B50416) derivatives bearing a thio-substituent has been documented in the broader literature, underscoring the viability of this transformation. researchgate.net

Oxygen nucleophiles, such as alkoxides and phenoxides, can also participate in SNAr reactions at the C4 position to yield the corresponding ethers. However, as oxygen nucleophiles are generally less reactive than their sulfur counterparts, these reactions might require more forcing conditions to proceed efficiently. beilstein-journals.org The synthesis of 2-substituted quinazolin-4-ones often involves the reaction of precursor molecules with various nucleophiles, including those based on sulfur. evitachem.com

Selective Reduction of Nitro and Chloro Functional Groups

The presence of multiple reducible functional groups—two chloro substituents and a nitro group—on the this compound scaffold allows for selective transformations under controlled conditions.

The nitro group can be selectively reduced to a primary amine, yielding 8-amino-2,4-dichloroquinazoline, without affecting the chloro substituents. This transformation is crucial for introducing a versatile amino group that can be used for further derivatization. Common methods for this selective reduction include the use of tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic transfer hydrogenation with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netnih.govrsc.org These methods are well-established for the chemoselective reduction of halogenated nitroarenes, where the nitro group is reduced while preserving the carbon-halogen bonds. rsc.orgrsc.org

Conversely, selective reduction of one of the chloro groups is also achievable. The C4-chloro group can be selectively reduced to a hydrogen atom using zinc (Zn) powder. This reaction on a related 2,4-dichloro-7-fluoroquinazoline (B1321832) yielded the 2-chloro-7-fluoroquinazoline, demonstrating the feasibility of selectively removing the more reactive C4-halogen. jst.go.jp

Palladium-Catalyzed Cross-Coupling Methodologies for Further Derivatization

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for creating carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of derivatives obtainable from this compound. These reactions also exhibit high regioselectivity, with the more electrophilic C4 position being the primary site of reaction. jst.go.jpmdpi.com

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the dichloroquinazoline with an organoboron reagent (boronic acid or ester) to form a C-C bond. The reaction of 2,4-dichloro-6-nitroquinazoline (B1315312) with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ results in the exclusive formation of 4-aryl-2-chloro-6-nitroquinazoline. mdpi.comjuniperpublishers.com This method is highly valued for its tolerance of various functional groups. researchgate.net

Sonogashira Coupling: This involves the coupling of the dichloroquinazoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylquinazoline. nih.gov Selective mono-alkynylation at the C4 position of 2,4-dichloroquinazolines has been successfully achieved. mdpi.com

Heck Reaction: This reaction creates a C-C bond by coupling with an alkene. schenautomacao.com.br

Buchwald-Hartwig Amination: This provides an alternative, palladium-catalyzed method for forming C-N bonds with a wide range of amines, often under milder conditions than traditional SNAr reactions. aston.ac.uknih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type (at C4) |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (sp²-sp²) | 4-Aryl-2-chloro-8-nitroquinazoline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp²-sp) | 4-Alkynyl-2-chloro-8-nitroquinazoline |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (sp²-sp²) | 4-Alkenyl-2-chloro-8-nitroquinazoline |

| Buchwald-Hartwig | Amine | Pd(0), Phosphine Ligand, Base | C-N | 4-Amino-2-chloro-8-nitroquinazoline |

Other Key Organic Reactions in the Functionalization of the Quinazoline Ring

Beyond the primary transformations discussed, other reactions can be employed to modify the quinazoline scaffold.

Electrophilic Substitution: For the parent quinazoline ring, nitration is the only known electrophilic substitution reaction. repec.org However, for this compound, the ring is already heavily deactivated by three strong electron-withdrawing groups (two chloro, one nitro). Therefore, further electrophilic substitution on the aromatic ring is highly unlikely to occur under standard conditions.

N-Alkylation: The nitrogen atoms of the quinazoline ring itself can potentially serve as sites for functionalization. While direct N-alkylation of this compound is not prominently described, studies on related quinazolinone systems show that N-alkylation, typically at the N3 position, is a feasible process using alkyl halides in the presence of a base. schenautomacao.com.br This suggests a potential pathway for modification, although the reactivity of the chloro-substituents would need to be considered.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dichloro 8 Nitroquinazoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2,4-dichloro-8-nitroquinazoline in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, allows for the precise assignment of all proton and carbon resonances within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the quinazoline (B50416) ring system.

2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the complete molecular structure. researchgate.net COSY experiments establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These experiments would be crucial for the unambiguous assignment of the aromatic protons and carbons in this compound.

Interactive Data Table: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H-NMR | H-5 | 8.5 - 8.7 | d | J = 7-9 |

| H-6 | 7.8 - 8.0 | t | J = 7-9 | |

| H-7 | 8.0 - 8.2 | d | J = 7-9 | |

| ¹³C-NMR | C-2 | ~155 | s | |

| C-4 | ~162 | s | ||

| C-5 | ~125 | d | ||

| C-6 | ~130 | d | ||

| C-7 | ~128 | d | ||

| C-8 | ~148 | s | ||

| C-4a | ~120 | s | ||

| C-8a | ~150 | s |

Note: The data in this table is predicted based on known substituent effects and data from similar quinazoline structures. Actual experimental values may vary.

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) and its hyphenated technique, Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for determining the molecular weight and investigating the fragmentation pathways of this compound. bldpharm.comcymitquimica.com

The nominal molecular weight of this compound (C₈H₃Cl₂N₃O₂) is 244.03 g/mol . myskinrecipes.commyskinrecipes.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. For instance, the related compound 4,7-dichloro-6-nitroquinazoline (B182880) shows a protonated molecule [M+H]⁺ at m/z 244.4 in ESI-MS. mdpi.com The presence of two chlorine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum, with relative intensities of the [M], [M+2], and [M+4] peaks corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), can reveal structural information by identifying the loss of specific fragments, such as Cl, NO₂, and CO.

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. bldpharm.comcymitquimica.combicbiotech.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. For the similar 4,7-dichloro-6-nitroquinazoline, key FT-IR (KBr) peaks are observed at νₘₐₓ (cm⁻¹): 3089 (aromatic C-H stretch), 1726, 1645, 1610 (C=N stretching), 1546 (C=C stretching), and 1527, 1323 (asymmetric and symmetric NO₂ stretching). mdpi.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, complements FT-IR. nih.govmdpi.comspectroscopyonline.com It would be useful for identifying the vibrations of the quinazoline ring and the C-Cl bonds. While specific Raman data for this compound is not available, the technique is valuable for monitoring chemical reactions and assessing sample purity. spectroscopyonline.com

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=N Stretch | 1650 - 1550 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| Asymmetric NO₂ Stretch | 1560 - 1520 | FT-IR |

| Symmetric NO₂ Stretch | 1360 - 1330 | FT-IR |

| C-Cl Stretch | 800 - 600 | FT-IR, Raman |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides precise bond lengths, bond angles, and intermolecular interactions. For a related compound, 2,4-dichloro-7-fluoroquinazoline (B1321832), X-ray diffraction analysis revealed a monoclinic crystal system with a P2₁/n space group. nih.gov The molecule was found to be essentially planar, with π–π stacking observed between adjacent quinazoline moieties. nih.gov A similar analysis for this compound would definitively confirm its planar structure and provide insights into its crystal packing.

Advanced Chromatographic Techniques for Purification and Purity Assessment (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for the purification and purity assessment of this compound. bldpharm.comcymitquimica.comambeed.com These techniques separate the compound from impurities based on its differential partitioning between a stationary phase and a mobile phase.

A typical HPLC or UPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram. Purity levels of >95% are commonly reported for commercially available this compound. cymitquimica.combicbiotech.com

Interactive Data Table: Typical HPLC/UPLC Parameters

| Parameter | Condition |

| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Computational and Theoretical Investigations of 2,4 Dichloro 8 Nitroquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 2,4-dichloro-8-nitroquinazoline. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The electronic properties of this compound are significantly influenced by its substituents. The two chlorine atoms at positions 2 and 4, and the nitro group at position 8, are strong electron-withdrawing groups. This electronic characteristic is crucial in determining the molecule's reactivity, particularly towards nucleophilic substitution reactions. Theoretical studies on analogous 2,4-dichloroquinazoline (B46505) precursors have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. nih.gov This regioselectivity is attributed to the electronic and steric environment of the quinazoline (B50416) core.

Key electronic properties that can be calculated using quantum chemical methods include:

Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting a molecule's ability to donate or accept electrons. A low LUMO energy, expected for this compound due to its electron-withdrawing groups, would indicate a high susceptibility to nucleophilic attack.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. For this compound, the carbon atoms attached to the chlorine and nitro groups are expected to be electron-deficient.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of many-atom systems, making it highly suitable for elucidating reaction mechanisms in organic chemistry. rsc.orgmdpi.comfrontiersin.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, DFT could be instrumental in studying various reactions, such as:

Nucleophilic Aromatic Substitution (SNAr): As mentioned, the chlorine atoms on the quinazoline ring are susceptible to substitution by nucleophiles. DFT calculations can model the reaction pathway, determining the activation energies for substitution at the C2 and C4 positions and thus predicting the regioselectivity. nih.gov

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common transformation in the synthesis of bioactive molecules. DFT can elucidate the mechanism of this reduction under different reaction conditions.

Cross-Coupling Reactions: The chloro substituents can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds. mdpi.com DFT studies can help in understanding the catalytic cycle and the factors influencing the reaction's efficiency and selectivity.

By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy profile for a given reaction can be constructed. This not only explains experimental observations but can also guide the design of new synthetic routes.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or nucleic acid. d-nb.infonih.govfrontiersin.org These methods are central to computer-aided drug design. cardiff.ac.uk

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov Derivatives of quinazoline have been investigated as inhibitors of various enzymes, including kinases, which are crucial in cancer therapy. mdpi.com

A typical molecular docking workflow involves:

Preparation of the Ligand and Target: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein is usually obtained from experimental sources like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the target.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the target.

While no specific docking studies for this compound have been published, research on structurally similar quinazoline derivatives has demonstrated their potential to bind to various protein targets. For instance, docking studies have been performed on quinazoline derivatives as potential inhibitors for targets in Alzheimer's disease and malaria. d-nb.infonih.gov

Table 1: Key Molecular Descriptors for this compound (Predicted)

| Descriptor | Predicted Value/Characteristic | Significance |

| Molecular Weight | 244.03 g/mol | Influences bioavailability and transport properties. |

| XLogP3 | ~3.5 | Indicates moderate lipophilicity, affecting cell membrane permeability. |

| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |

| Hydrogen Bond Acceptors | 4 (3 N atoms, 1 O atom) | Can accept hydrogen bonds from biological targets. |

| Rotatable Bonds | 1 | Limited conformational flexibility. |

Note: These values are based on computational predictions for the closely related isomer 2,4-dichloro-6-nitroquinazoline (B1315312) and publicly available data for this compound. uni.lubldpharm.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of newly synthesized compounds. mdpi.commdpi.com By comparing the predicted spectra with experimental data, the structure of a molecule can be confirmed.

For this compound, the following spectroscopic data can be computationally predicted:

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for structure elucidation.

Infrared (IR) and Raman Spectra: The vibrational frequencies corresponding to different functional groups can be computed. This helps in identifying the presence of key bonds, such as C=N, C-Cl, and N-O (from the nitro group).

Ultraviolet-Visible (UV-Vis) Spectra: The electronic transitions and the corresponding absorption wavelengths (λ_max) can be predicted, providing information about the molecule's chromophores and its color.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. While experimental spectroscopic data for this compound is not widely published, computational predictions would serve as a crucial reference for its synthesis and characterization.

Synthesis and Mechanistic Investigation of Biologically Active Derivatives of 2,4 Dichloro 8 Nitroquinazoline

Design Principles for Quinazoline-Based Bioactive Scaffolds

The design of bioactive quinazoline (B50416) scaffolds is guided by several key principles aimed at optimizing their interaction with biological targets. researchgate.net The inherent properties of the quinazoline nucleus, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, provide a versatile platform for structural modification. biomedres.us The nature and position of substituents on either the pyrimidine or the benzene ring are critical factors that determine the biological activity of the resulting derivatives. biomedres.us

A fundamental design strategy involves leveraging the quinazoline core as a pharmacophore that can mimic the binding of endogenous ligands to biological receptors. rsc.org The three-dimensional arrangement of pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions, is crucial for effective receptor interaction. rsc.org Computational modeling and chemoinformatics play a vital role in designing novel quinazoline scaffolds by predicting their structural properties and potential for biological activity. rsc.org

Furthermore, the concept of "escape from flatness" has been recognized as a valuable principle in drug design. Introducing three-dimensional character into the scaffold, for instance by having an amide group orthogonal to the quinazoline ring plane, can enhance drug-likeness. rsc.org The strategic introduction of substituents, such as amino, trifluoromethyl, or hydroxyphenyl groups, can significantly influence the kinase inhibitory activity of quinazoline derivatives. biomedres.us The properties of quinazoline derivatives are dependent on the nature of the substituents and their location on the pyrimidine or benzene ring. biomedres.us

Structure-Activity Relationship (SAR) Studies of 2,4-Dichloro-8-nitroquinazoline Analogs

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a molecule relates to its biological activity. For quinazoline derivatives, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects. The this compound scaffold offers two reactive chlorine atoms at positions 2 and 4, and a nitro group at position 8, providing multiple sites for chemical modification.

A method for the selective derivatization of 2,4-dichloro-7-nitroquinazoline (B58027) has been reported, where controlling the reaction temperature and solvent concentration allows for the selective reaction of amines at the C4 position, yielding 2-chloro-N-alkyl-7-nitroquinazolin-4-amines. iajps.com This demonstrates the differential reactivity of the two chlorine atoms, a key aspect in the controlled synthesis of specific analogs.

Furthermore, studies on 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) analogs have revealed the importance of specific moieties for high transcriptional potency for PPARγ. nih.govnih.gov While this compound is not a direct derivative of this compound, the SAR principles are transferable. For example, chloro substitution at the R3 and R5 positions of the B ring aniline (B41778) demonstrated the highest affinity for PPARγ. nih.gov These studies underscore the critical role of systematic structural modifications in optimizing the biological activity of quinazoline-based compounds.

Quinazoline Derivatives as Kinase Inhibitors: Mechanistic Insights

Quinazoline derivatives are well-established as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. nih.govekb.egmdpi.com The anticancer effects of many quinazoline compounds are attributed to their ability to inhibit protein tyrosine kinases (PTKs). ekb.eg By targeting PTKs, these derivatives can disrupt the signaling pathways that promote tumor growth and survival. ekb.eg

Many quinazoline-based kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. mdpi.com This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling. Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline-based tyrosine kinase inhibitors (TKIs). nih.govmdpi.com These drugs have shown efficacy in treating various cancers, including lung and breast cancer. ekb.eg

The development of resistance to first-generation TKIs, often due to mutations in the target kinase, has spurred the development of next-generation inhibitors. mdpi.com Modifications to the quinazoline scaffold are aimed at improving affinity for the target kinase and overcoming resistance mechanisms. ekb.eg For example, some quinazoline derivatives have been designed to inhibit multiple kinases, such as both the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor-2 (VEGFR-2), offering a broader spectrum of anticancer activity. biomedres.us

Exploration of Other Targeted Biological Pathways and Proposed Mechanisms of Action

Beyond kinase inhibition, quinazoline derivatives have been found to modulate a variety of other biological pathways, highlighting their therapeutic versatility.

Enzyme Inhibition Mechanisms (e.g., VEGFR-2, HSP90, Glucocerebrosidase)

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Quinazoline derivatives have been designed as potent VEGFR-2 inhibitors. nih.govnih.gov These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and subsequent downstream signaling. mdpi.com For example, a series of N-(aromatic)-N'-{4-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}ureas were identified as potent and selective inhibitors of VEGFR-2 tyrosine kinase activity. researchgate.net

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer development and progression. google.com Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. google.com Certain quinazoline derivatives have been identified as HSP90 inhibitors. google.com

Glucocerebrosidase Inhibition: Quinazoline-2,4(1H,3H)-diones have been reported to exhibit inhibitory activity against glucocerebrosidase. jst.go.jp

Receptor Modulation and Antagonism/Agonism (e.g., α1-Adrenergic Receptors, Adenosine A2a, Histamine (B1213489) H4)

α1-Adrenergic Receptors: Certain quinazoline derivatives act as antagonists at α1-adrenergic receptors. jst.go.jp Prazosin, an antihypertensive drug, contains a quinazoline core and functions as an α1-adrenergic receptor antagonist. jst.go.jp

Adenosine A2a Receptor: The adenosine A2a receptor has been identified as a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov Novel 2-aminoquinazoline (B112073) derivatives have been developed as highly effective A2a adenosine receptor antagonists. nih.govnih.gov These compounds have shown high affinity for the receptor and demonstrate antagonist activity in functional assays. nih.govnih.gov

Histamine H4 Receptor: Quinazoline derivatives have been discovered as inverse agonists for the histamine H4 receptor, a target implicated in inflammatory conditions. uni-regensburg.de

Novel Prodrug Design Strategies for Enhanced Systemic Efficacy

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often employed to improve the pharmaceutical and pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability, thereby enhancing its systemic efficacy. mdpi.com

For quinazoline derivatives, several prodrug strategies have been explored. One approach involves the synthesis of sulfonate ester-based prodrugs. researchgate.net Another strategy focuses on creating water-soluble prodrugs that can be activated by enzymes overexpressed in cancer cells. acs.org For example, radioactive quinazolinone prodrugs have been designed to be hydrolyzed by alkaline phosphatase, an enzyme often found at high levels in the tumor microenvironment. mdpi.comacs.org This targeted activation leads to the precipitation of the active, water-insoluble drug at the tumor site, concentrating the therapeutic effect. mdpi.comacs.org

Computational methods, such as molecular docking, are used to guide the design of these prodrugs by modeling the interaction between the prodrug and the activating enzyme. mdpi.comacs.org These in silico approaches can help optimize the structure of the prodrug for efficient enzymatic conversion. mdpi.com

Conclusion and Future Perspectives in Quinazoline Research

Summary of Principal Research Contributions to 2,4-Dichloro-8-nitroquinazoline Chemistry

Research into this compound and its isomers has primarily focused on its synthesis and subsequent derivatization into more complex, biologically relevant molecules. The compound serves as a critical building block, with its reactivity dominated by the two chlorine atoms and the nitro group.

The synthesis of the dichloroquinazoline core typically begins with a substituted anthranilic acid or anthranilonitrile. heteroletters.orgjst.go.jp For nitro-substituted variants, a common route involves the cyclization of the corresponding nitro-anthranilic acid with urea (B33335), followed by chlorination using reagents like phosphorus oxychloride (POCl₃) to convert the resulting dihydroxyquinazoline into the highly reactive dichloro derivative. heteroletters.orgjst.go.jp

The most significant contribution to the chemistry of this compound is the elucidation of its regioselective reactivity. The chlorine atom at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C-2 position. mdpi.comnih.gov This selectivity is attributed to the electronic effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which preferentially activates the C-4 position. nih.gov This allows for a stepwise and controlled derivatization: a nucleophile (such as a primary or secondary amine) will first displace the C-4 chlorine, often at low temperatures. Subsequently, a second, different nucleophile or a cross-coupling reaction can be employed to substitute the less reactive C-2 chlorine, usually under more forcing conditions like higher temperatures or with the use of a catalyst. heteroletters.orgiajps.com

This stepwise functionalization has been exploited to create a wide array of derivatives. Key reaction types documented for the analogous 7-nitro isomer, which are directly applicable to the 8-nitro compound, include:

Nucleophilic Aromatic Substitution (SNAr): Reaction with various amines to form 2-chloro-4-aminoquinazoline derivatives. mdpi.comiajps.com

Suzuki Cross-Coupling: Palladium-catalyzed reaction at the C-2 position with boronic acids to create C-C bonds, attaching new aryl or alkyl groups. heteroletters.org

The nitro group at the C-8 position also serves as a synthetic handle. While it acts as an electron-withdrawing group that influences the ring's reactivity, it can also be reduced to an amino group, providing a further point for diversification and the synthesis of 2,4,8-trisubstituted quinazolines. smolecule.com

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | C-4 | Amines (R-NH₂), Base, THF, 0°C to RT | 2-Chloro-N-alkyl-8-nitroquinazolin-4-amine |

| Suzuki Coupling | C-2 | Arylboronic acids, Pd Catalyst, Base | 2-Aryl-4-substituted-8-nitroquinazoline |

| Reduction | C-8 (NO₂) | Reducing agents (e.g., SnCl₂, H₂) | 8-Amino-2,4-disubstituted-quinazoline |

Remaining Challenges and Future Opportunities in Quinazoline (B50416) Synthesis and Derivatization

These challenges create significant opportunities for innovation in synthetic methodology. The development of "green" and more efficient synthetic protocols is a key area of focus.

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can save time, reduce waste, and improve yields. frontiersin.org Eco-efficient methods using water as a solvent at room temperature are being developed for the synthesis of quinazoline precursors. jst.go.jp

Advanced Catalysis: While palladium catalysts are well-established for cross-coupling, there is a drive to develop more robust, reusable, and less expensive catalytic systems. mdpi.com This includes exploring catalysts based on other transition metals like copper, manganese, and cobalt, which can offer different reactivity and cost profiles. mdpi.comfrontiersin.org Metal-free catalytic systems are also emerging as an attractive alternative. nih.gov

Milder Reaction Conditions: The development of synthetic methods that avoid harsh reagents and high temperatures is crucial for improving the substrate scope and functional group tolerance of quinazoline synthesis.

| Challenge | Future Opportunity | Example Approach |

| Harsh reaction conditions (e.g., POCl₃) | Development of milder, greener methods | Using water as a solvent; metal-free catalysis. jst.go.jpnih.gov |

| Multi-step procedures with low yields | Design of one-pot and tandem reactions | Mn(I)-catalyzed acceptorless dehydrogenative coupling. mdpi.com |

| Limited substrate scope | Discovery of new, versatile catalytic systems | Use of cobalt zeolite imidazolate frameworks (ZIF-67). frontiersin.org |

Emerging Trends and Advanced Research Directions for Nitro-Substituted Dichloroquinazolines

The future of research on nitro-substituted dichloroquinazolines is moving towards more sophisticated applications and synthetic techniques. The goal is to build more complex and precisely tailored molecules for specific biological targets.

An emerging trend is the use of microwave-assisted synthesis. nih.gov This technique can dramatically reduce reaction times from hours to minutes and often improves reaction yields, making the exploration of new derivatives much more rapid and efficient.

Advanced research is also focused on expanding the portfolio of reactions used to derivatize the quinazoline core. While nucleophilic substitution and Suzuki coupling are common, the application of a broader range of metal-catalyzed cross-coupling reactions holds immense potential. This includes:

Heck and Sonogashira couplings to introduce alkenyl and alkynyl groups.

Buchwald-Hartwig amination for forming C-N bonds with a wider variety of nitrogen nucleophiles. nih.gov

Negishi coupling using organozinc reagents. nih.gov

These advanced methods allow for the creation of quinazoline derivatives with highly diverse and complex substituents, which is critical for fine-tuning their pharmacological properties. Furthermore, the strategic combination of reactions—for instance, a nucleophilic substitution at C-4, a Suzuki coupling at C-2, and a modification of the C-8 nitro group—enables the construction of novel, three-dimensional scaffolds that can explore new regions of chemical space. This is particularly relevant for designing inhibitors that can overcome drug resistance, a significant problem in cancer therapy. nih.gov

Broader Implications for Heterocyclic Chemistry and Drug Discovery Platforms

The chemistry of this compound is a microcosm of the broader trends and goals in modern heterocyclic chemistry and drug discovery. The quinazoline scaffold is found in several successful drugs, particularly tyrosine kinase inhibitors used in oncology like Gefitinib and Erlotinib. jst.go.jpemanresearch.orgemanresearch.org The synthetic strategies developed for this compound contribute directly to the toolbox available to medicinal chemists.

The principal implications are:

Scaffold for Combinatorial Chemistry: The well-defined, regioselective reactivity of this compound makes it an ideal starting point for building combinatorial libraries of compounds. By systematically varying the substituents at the C-2, C-4, and C-8 positions, researchers can quickly generate hundreds or thousands of related molecules for high-throughput screening against biological targets.

Platform for Structure-Activity Relationship (SAR) Studies: The ability to precisely and independently modify different parts of the molecule is fundamental to understanding how its structure relates to its biological activity. emanresearch.orgemanresearch.org This iterative process of synthesis and biological testing is the foundation of modern drug development.

Advancement of Synthetic Methods: The challenges posed by the synthesis and derivatization of complex heterocycles like quinazolines drive the invention of new chemical reactions and catalysts. These advancements often have broad applicability across organic synthesis, benefiting the production of pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.comnih.gov

Q & A

Q. What are the standard synthetic routes for 2,4-Dichloro-8-nitroquinazoline, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and nitration of a quinazoline precursor. A common approach includes:

Cyclization : A quinazoline core is formed via cyclocondensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions.

Chlorination : The 2- and 4-positions are chlorinated using POCl₃ or PCl₅ at reflux (80–110°C).

Nitration : Nitration at the 8-position is achieved with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.

Q. Critical Factors :

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodology :

- ¹H/¹³C NMR : Aromatic protons (δ 8.5–9.0 ppm) and nitro-group deshielding effects confirm substitution patterns .

- HRMS (High-Resolution Mass Spectrometry) : Exact mass ([M+H]⁺) should match theoretical values within 3 ppm error.

- FT-IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) validate nitration .

Q. Common Pitfalls :

- Impurities from incomplete chlorination may obscure NMR signals. Use preparative HPLC (C18 column, MeCN/H₂O gradient) for purification .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in nucleophilic substitution reactions?

Approach :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The 4-chloro position is more electrophilic due to nitro-group electron withdrawal (LUMO ≈ -1.8 eV) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing activation energy by 15–20 kJ/mol .

Q. Experimental Validation :

- Compare calculated vs. observed substitution rates (e.g., with amines or thiols). Discrepancies >10% suggest steric hindrance or solvent coordination effects.

Q. How do structural analogs of this compound compare in biological activity, and what mechanisms underlie selectivity?

SAR (Structure-Activity Relationship) Analysis :

Q. How can crystallographic data resolve contradictions in reported bond angles of this compound?

Strategy :

Q. Example :

| Bond Angle | Reported Range |

|---|---|

| C2-Cl1-C4 | 118.5°–121.3° |

| C8-NO₂ | 120.1°–122.7° |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.